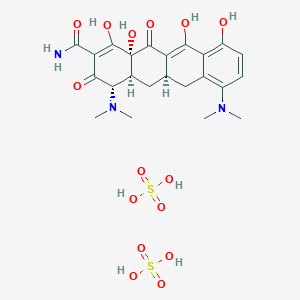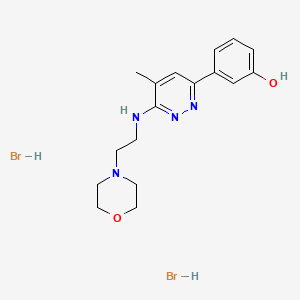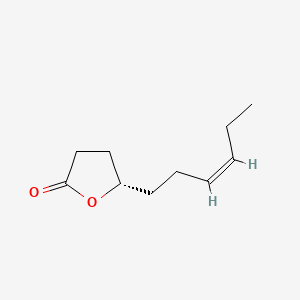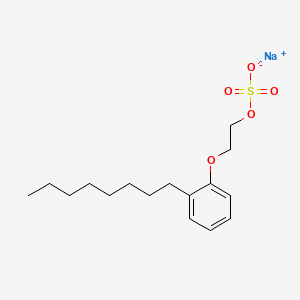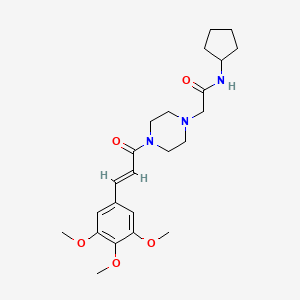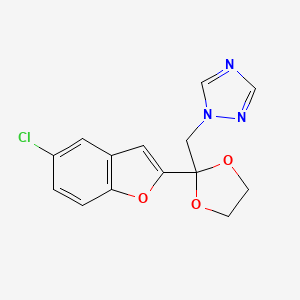
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(5-クロロ-2-ベンゾフラニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールは、塩素原子で置換されたベンゾフラン環、ジオキソラン環、およびトリアゾール環を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
1-((2-(5-クロロ-2-ベンゾフラニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールの合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、5-クロロ-2-ベンゾフラン前駆体の調製から始まります。これは、p-クロロアセトフェノンと氷酢酸を適切な触媒で反応させることで達成できます 。得られた中間体は、さらに反応させてジオキソラン環とトリアゾール環を導入します。
工業的生産方法
この化合物の工業的生産には、収率を最大化し、コストを最小限に抑えるために合成経路を最適化する必要があるでしょう。これには、連続フローリアクター、高度な精製技術、およびオートメーションを使用して、品質とスケーラビリティを確保することが含まれます。
化学反応の分析
反応の種類
1-((2-(5-クロロ-2-ベンゾフラニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、特定の条件下で酸化して対応する酸化物を生成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾するために使用できます。
置換: ベンゾフラン環上の塩素原子は、適切な試薬を使用して他の官能基と置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤などがあります。反応条件は、目的の変換に応じて異なりますが、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を必要とします。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、一方、置換反応はさまざまな官能基を導入して、化合物の汎用性を高めることができます。
科学研究の応用
1-((2-(5-クロロ-2-ベンゾフラニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールには、いくつかの科学研究の応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗真菌特性など、潜在的な生物活性について研究されています.
医学: さまざまな病気の治療薬としての可能性を探る研究が進められています。
産業: この化合物のユニークな構造は、特定の特性を持つ新素材の開発に役立ちます。
科学的研究の応用
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用機序
1-((2-(5-クロロ-2-ベンゾフラニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素または受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定のアプリケーションによって異なり、現在も研究中です。
類似化合物の比較
類似化合物
- 1-[(5-クロロ-2-ベンゾフラニル)(2-クロロフェニル)メチル]-1H-イミダゾール
- 1-[(5-ブロモ-2-ベンゾフラニル)フェニルメチル]-1H-イミダゾール
- 2-[(5-クロロ-2-ベンゾフラニル)メトキシ]-2-メチルプロパン酸
独自性
1-((2-(5-クロロ-2-ベンゾフラニル)-1,3-ジオキソラン-2-イル)メチル)-1H-1,2,4-トリアゾールは、独自の官能基の組み合わせによって際立っており、独特の化学的および生物学的特性を付与しています。その構造は、さまざまな化学修飾が可能で、さまざまな用途に使用できる汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 1-[(5-chloro-2-benzofuranyl)(2-chlorophenyl)methyl]-1H-imidazole
- 1-[(5-bromo-2-benzofuranyl)phenylmethyl]-1H-imidazole
- 2-[(5-chloro-2-benzofuranyl)methoxy]-2-methylpropanoic acid
Uniqueness
1-((2-(5-Chloro-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
98519-05-2 |
|---|---|
分子式 |
C14H12ClN3O3 |
分子量 |
305.71 g/mol |
IUPAC名 |
1-[[2-(5-chloro-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-1-2-12-10(5-11)6-13(21-12)14(19-3-4-20-14)7-18-9-16-8-17-18/h1-2,5-6,8-9H,3-4,7H2 |
InChIキー |
HFBXMVJNVNWQML-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CN2C=NC=N2)C3=CC4=C(O3)C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


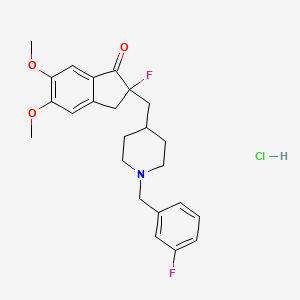

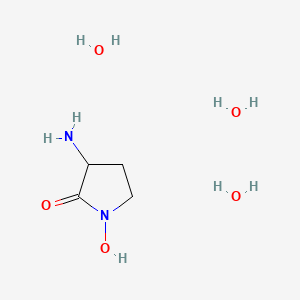

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)

